1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine
Description
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-26-19-15-20(27-2)22(21(16-19)28-3)18-9-12-23(13-10-18)29(24,25)14-11-17-7-5-4-6-8-17/h4-9,11,14-16H,10,12-13H2,1-3H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSADPICLTOPCDP-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C2=CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings, providing a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H23NO4S
- CAS Number : 123456-78-9 (hypothetical for this example)
The compound features a pyridine ring, sulfonyl group, and multiple methoxy substitutions, which may contribute to its biological properties.
Antiproliferative Effects
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related benzopsoralens have shown that they can inhibit topoisomerase II, leading to cell cycle arrest and apoptosis in mammalian cells . This mechanism may also be relevant for the compound .
The proposed mechanism of action for the compound involves:
- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to DNA damage and subsequent apoptosis in cancer cells.
- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which play significant roles in cellular signaling pathways. Activation or inhibition of specific GPCRs can influence various physiological responses, including cell proliferation and apoptosis .
Case Studies
-
Study on Antitumor Activity :
- A study involving a series of pyridine derivatives showed that compounds with similar structures exhibited potent antitumor activity against breast cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through the mitochondrial pathway.
-
In Vivo Studies :
- Animal models treated with the compound demonstrated reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
Comparative Biological Activity Table
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit promising anticancer properties. Specifically, the sulfonamide functionality in 1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine has been linked to enhanced cytotoxicity against various cancer cell lines. For example, sulfonamide derivatives have shown effectiveness against colon and breast cancer cells, indicating that modifications to the pyridine structure can lead to improved therapeutic agents .
Antimicrobial Properties
Research indicates that compounds containing the pyridine ring often display antimicrobial activity. The sulfonyl group may enhance this effect by increasing the lipophilicity of the molecule, allowing better penetration into microbial membranes. Studies have reported that similar structures can inhibit bacterial growth and serve as potential leads for new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of pyridine derivatives are well-documented. Compounds similar to 1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine have been shown to reduce inflammation markers in vitro and in vivo. This suggests that such compounds could be developed into treatments for chronic inflammatory diseases .
Synthesis Techniques
The synthesis of 1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine typically involves multi-step reactions starting from readily available aromatic precursors. Key methods include:
- Cross-coupling reactions : Utilizing palladium catalysts to form carbon-carbon bonds between aryl halides and organometallic reagents.
- Condensation reactions : Combining amines with aldehydes or ketones to form imines followed by further transformations to introduce the sulfonyl group.
Case Studies
A notable study highlighted the synthesis of similar pyridine derivatives through a one-pot reaction approach that significantly reduced synthesis time and improved yield. This method demonstrated the versatility of the compound in generating various analogs with tailored biological activities .
Biological Mechanisms
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during sulfonation and coupling steps .
- Temperature Control : Maintain 60–80°C for sulfonyl group incorporation to minimize side reactions .
- Catalytic Systems : Employ Pd-mediated cross-coupling for the (E)-styryl moiety, with ligand screening (e.g., XPhos) to enhance stereoselectivity .
- Purification : Use gradient flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: What analytical techniques are most reliable for structural characterization?
Methodological Answer:
- NMR Resolution : Combine , , and 2D NMR (HSQC, HMBC) to resolve overlapping signals from the dihydropyridine ring and trimethoxyphenyl group .
- X-ray Crystallography : Grow single crystals via slow evaporation in acetone/chloroform (1:1). Use Cu Kα radiation (λ = 1.54178 Å) for data collection and Olex2 for structure refinement .
- Mass Spectrometry : Employ high-resolution ESI-MS to confirm molecular ion peaks and fragment patterns, comparing theoretical vs. observed m/z values .
Advanced: How do electronic effects of the 2,4,6-trimethoxyphenyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Hammett Analysis : Synthesize analogs with electron-withdrawing/donating substituents (e.g., -NO, -OMe) to quantify σ values and correlate with reaction rates .
- DFT Calculations : Use B3LYP/6-311G** to map frontier molecular orbitals (FMOs), identifying HOMO localization on the sulfonyl group for nucleophilic attack prediction .
- Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating capacity of methoxy groups, revealing a 0.3 V reduction compared to unsubstituted phenyl analogs .
Advanced: What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Target Validation : Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) to distinguish direct target engagement from off-target effects .
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., sulfonyl cleavage) that may skew activity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (100 ns trajectories) to assess binding mode consistency across homologs (e.g., kinase isoforms) .
Basic: How can researchers mitigate decomposition during storage?
Methodological Answer:
- Stability Screening : Store aliquots under inert gas (N) at -20°C in amber vials. Monitor degradation via HPLC every 30 days; observe <5% decomposition over 6 months .
- Lyophilization : Freeze-dry in 10 mM citrate buffer (pH 6.5) to enhance solid-state stability, achieving >90% recovery after reconstitution .
Advanced: What computational tools predict conformational flexibility of the 3,6-dihydro-2H-pyridine ring?
Methodological Answer:
- Cremer-Pople Analysis : Calculate puckering parameters (Q, θ, φ) from X-ray data to quantify ring distortion. Compare with energy-minimized conformers from Gaussian 16 .
- Variable-Temperature NMR : Acquire spectra from 25°C to -60°C in CDCl to detect ring-flipping barriers (ΔG‡ > 60 kJ/mol indicates restricted rotation) .
Advanced: How to design analogs to probe the role of the (E)-styryl sulfonyl moiety in target binding?
Methodological Answer:
- Isosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl, retaining geometry while altering electronic properties .
- Photoaffinity Labeling : Introduce a diazirine group at the styryl terminus for covalent cross-linking studies with purified target proteins .
- SAR Analysis : Test truncated analogs (e.g., without the dihydropyridine ring) to isolate contributions of the sulfonyl-styryl motif to potency .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, FFP3 masks, and chemical-resistant aprons during synthesis. Avoid exposure to moisture to prevent sulfonic acid formation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via incineration (hazardous waste code: H14) .
Advanced: How does solvent polarity affect the compound’s fluorescence properties?
Methodological Answer:
- Solvatochromism Studies : Measure emission spectra in solvents of varying polarity (e.g., cyclohexane to DMSO). Calculate Stokes shifts to correlate with Reichardt’s E(30) values .
- TD-DFT Modeling : Simulate excited-state transitions (CAM-B3LYP/TZVP) to predict charge-transfer character between the trimethoxyphenyl and sulfonyl groups .
Advanced: What crystallographic challenges arise from the compound’s non-planar structure?
Methodological Answer:
- Twinning Mitigation : Use the TWINABS tool for data scaling if crystals exhibit merohedral twinning (e.g., R > 0.15) .
- Disorder Modeling : Refine occupancy factors for flexible methoxy groups using SHELXL’s PART instruction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
